molecular formula C21H22ClNO4S B214952 5-(4-chlorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B214952
M. Wt: 419.9 g/mol
InChI Key: KSLKQKGWJPEFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as THPP and has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of THPP involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, THPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. THPP has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
THPP has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. THPP has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. In addition, THPP has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using THPP in lab experiments is its ability to selectively target certain enzymes and proteins in the body. This allows for more precise and targeted drug development. However, one limitation of using THPP in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of THPP. One potential direction is the development of new drugs based on the structure of THPP. Another potential direction is the study of THPP in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of THPP and its potential use in treating various diseases.
In conclusion, THPP is a chemical compound that has shown promising results in scientific research for its potential use in medicinal chemistry, pharmacology, and biochemistry. Its ability to selectively target certain enzymes and proteins in the body makes it a valuable compound for drug development. Further research is needed to fully understand its mechanism of action and potential use in treating various diseases.

Synthesis Methods

The synthesis of THPP involves the reaction of 4-chlorobenzaldehyde, 3-isopropoxypropylamine, and 2-thiophenecarboxylic acid in the presence of a base catalyst. The reaction takes place in a solvent, typically dichloromethane or chloroform, at a specific temperature and pressure. The resulting product is then purified using column chromatography to obtain pure THPP.

Scientific Research Applications

THPP has been studied extensively for its potential use in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. THPP has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, THPP has been studied for its potential use in the development of new drugs for various other diseases.

properties

Product Name

5-(4-chlorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C21H22ClNO4S

Molecular Weight

419.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1-(3-propan-2-yloxypropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H22ClNO4S/c1-13(2)27-11-4-10-23-18(14-6-8-15(22)9-7-14)17(20(25)21(23)26)19(24)16-5-3-12-28-16/h3,5-9,12-13,18,25H,4,10-11H2,1-2H3

InChI Key

KSLKQKGWJPEFNR-UHFFFAOYSA-N

SMILES

CC(C)OCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)OCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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